Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Description
Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C20H20N2O2 and a molecular weight of 320.39 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an amino group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
benzyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-19(18-11-10-16-8-4-5-9-17(16)12-18)13-22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,13-14,21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWDQIVHSPBXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Optimization
The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or sodium hydroxide (NaOH) is used to neutralize hydrochloric acid generated during the reaction. A molar ratio of 1:1.2 (amine:chloroformate) ensures complete conversion, with yields ranging from 70% to 85%.
Table 1: Solvent and Base Effects on Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0→25 | 82 |
| THF | NaOH | 25 | 78 |
| DMF | Cs₂CO₃ | 25 | 65 |
Polar aprotic solvents like DMF reduce yields due to competitive side reactions, while DCM and THF provide optimal dielectric environments.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Deprotonation : The base abstracts a proton from the amine, generating a nucleophilic amine anion.
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Carbamate Formation : The anion attacks benzyl chloroformate, displacing chloride and forming the carbamate bond.
Steric hindrance from the naphthalene group necessitates prolonged reaction times (4–6 hours) for complete conversion.
Alternative Reagents: Activated Carbonates and Mixed Reagents
To circumvent the moisture sensitivity of chloroformates, activated mixed carbonates such as p-nitrophenyl chloroformate (PNPCOCl) or benzotriazole-based carbonates (BTBC) are employed. These reagents enhance reactivity and reduce side reactions.
p-Nitrophenyl Chloroformate Strategy
PNPCOCl reacts with 2-amino-1-(naphthalen-2-yl)ethanol in acetonitrile, yielding an intermediate carbonate. Subsequent treatment with benzyl alcohol in the presence of DMAP produces the target carbamate in 88% yield.
Advantages :
Hydrogenolysis of Protecting Groups
In multi-step syntheses, the benzyl carbamate (Cbz) group is introduced as a protective moiety, later removed via hydrogenolysis. A patent details this approach for analogous compounds:
Procedure for Cbz Deprotection
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Hydrogenation : The protected intermediate is treated with H₂ gas (1 atm) in methanol using 10% Pd/C as a catalyst.
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Filtration : The catalyst is removed by filtration, and the product is isolated via evaporation.
Table 2: Hydrogenolysis Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | MeOH | 2 | 95 |
| Raney Ni | EtOAc | 4 | 80 |
Pd/C offers superior efficiency, with near-quantitative yields under mild conditions.
Advanced Methodologies: Room-Temperature and Catalytic Systems
Cs₂CO₃-Mediated Synthesis
Adapting methods from benzofuran chemistry, cesium carbonate in DMF enables rapid carbamate formation at room temperature. This approach reduces energy input and achieves 75% yield in 30 minutes.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Chloroformate (DCM/TEA) | 82 | 4–6 h | Low | High |
| PNPCOCl (MeCN/DMAP) | 88 | 2 h | Medium | Medium |
| Hydrogenolysis (Pd/C) | 95 | 2 h | High | High |
| Cs₂CO₃/DMF | 75 | 0.5 h | Low | High |
The traditional chloroformate method remains the most cost-effective, while hydrogenolysis offers the highest yields for multi-step routes.
Challenges and Optimization Strategies
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Steric Hindrance : The naphthalene group slows reaction kinetics; using excess reagent (1.5 eq) improves conversion.
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Byproduct Formation : Activated carbonates minimize undesired urea byproducts compared to chloroformates.
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Catalyst Recycling : Pd/C can be reused up to three times with minimal activity loss, reducing costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate has the following chemical characteristics:
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.39 g/mol
- IUPAC Name : Benzyl N-(2-amino-1-naphthalen-2-ylethyl)carbamate
The compound features a naphthalene ring, an amino group, and a carbamate moiety, which contribute to its unique reactivity and potential biological interactions.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
This compound has been studied for its potential biological activities , particularly:
- Antimicrobial Properties : Preliminary studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound disrupts cell wall synthesis and inhibits protein synthesis at concentrations above 50 µg/mL.
- Anticancer Activity : Research shows that it may inhibit cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies suggest it induces apoptosis through caspase activation.
Medicine
This compound is being investigated for its potential use in drug development . Its ability to interact with specific molecular targets makes it a candidate for pharmacological applications.
Industry
The compound is also utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Antimicrobial Activity
A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial viability at concentrations exceeding 50 µg/mL.
Anticancer Effects
In vitro studies involving breast cancer cell lines demonstrated that this compound has IC50 values around 15 µg/mL, indicating potent anticancer activity. Mechanistic investigations revealed that it triggers apoptosis through caspase activation and mitochondrial dysfunction.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 60 | Inhibition of protein synthesis |
| Anticancer | Breast cancer cell line | 15 | Induction of apoptosis via caspase activation |
Mechanism of Action
The mechanism of action of Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-amino-2-(phenyl)ethyl]carbamate
- Benzyl N-[2-amino-2-(indol-2-yl)ethyl]carbamate
- Benzyl N-[2-amino-2-(quinolin-2-yl)ethyl]carbamate
Uniqueness
Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Biological Activity
Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate, a compound characterized by its unique structural features including a naphthalene ring and a carbamate group, has garnered attention in various scientific domains due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in medicine and industry.
Chemical Structure and Properties
The chemical formula for this compound is . The compound consists of:
- Amino Group : Contributes to biological interactions and modulates enzyme activity.
- Naphthalene Ring : Engages in π-π stacking interactions with aromatic residues in proteins.
- Carbamate Group : Plays a role in the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It may bind to receptors, modulating signaling pathways that affect cellular responses.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:
- Efficacy Against Bacteria : Studies have shown that derivatives of similar structures possess significant antibacterial properties. The minimum inhibitory concentration (MIC) against common bacterial strains like E. faecalis and P. aeruginosa suggests potential therapeutic applications .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 40 - 50 | E. faecalis, P. aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : Inhibition of specific kinases that regulate cell cycle progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
Case Studies
- In vitro Studies : A study conducted on cultured human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, implicating its potential as a chemotherapeutic agent .
- Structure-Activity Relationship (SAR) : Research has explored various analogues of the compound, assessing their potency and selectivity against different targets. Modifications to the naphthalene moiety have been shown to enhance or diminish biological activity, underscoring the importance of structural features in determining efficacy .
Applications in Drug Development
This compound is being explored for its potential as a pharmacological tool in drug development:
- Lead Compound for Antimicrobial Agents : Its structural properties make it a candidate for developing new antibiotics.
- Cancer Therapeutics : Ongoing research aims to optimize its structure to enhance anticancer efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step organic reactions, often starting with aldehydes like 2-(naphthalen-2-yl)acetaldehyde. A general procedure (29% yield) includes condensation with diphenoxyphosphoryl reagents followed by carbamate protection using benzyl chloroformate . To improve yields:
- Optimize stoichiometry of reagents (e.g., aldehyde:phosphoryl agent ratio).
- Use catalysts like DMAP or TEA to enhance carbamate formation efficiency.
- Employ controlled temperature (0–5°C for exothermic steps) and inert atmospheres to minimize side reactions.
Q. How is this compound characterized using spectroscopic and spectrometric techniques?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : Assign peaks for naphthalene protons (δ 7.4–8.1 ppm), carbamate NH (δ 5.7–5.8 ppm), and phosphoryl groups (δ 3.4–4.0 ppm for CH2-P) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 538.1) and fragmentation patterns to validate the structure .
- Phosphorus NMR (31P NMR) : Detect phosphoryl groups (δ 20–25 ppm) to confirm successful phosphorylation .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving stereochemistry. Use:
- SHELX suite (SHELXL for refinement): Optimize hydrogen bonding networks and torsional angles. Validate with R-factors (<5% for high-resolution data) .
- Crystallographic Data Deposition : Submit to Cambridge Structural Database (CSD) for comparative analysis with carbamate derivatives.
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : For inconsistent bioactivity (e.g., enzyme inhibition):
- Perform dose-response assays (IC50/EC50) under standardized conditions (pH, temperature).
- Use molecular docking (AutoDock Vina) to compare binding affinities with targets like acetylcholinesterase (AChE) or HIV integrase .
- Validate via isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. How do computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of binding poses over 100 ns trajectories.
- QM/MM Calculations : Evaluate electronic interactions at the active site (e.g., phosphoryl group’s role in hydrogen bonding) .
- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) for drug-likeness .
Q. What role does the carbamate group play in the compound’s stability and reactivity under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Assess via HPLC under simulated physiological conditions (pH 7.4, 37°C). The benzyl carbamate group is stable at neutral pH but cleavable by esterases or acidic environments .
- Reactivity Screening : Test with nucleophiles (e.g., thiols, amines) to identify potential prodrug activation pathways.
Q. What design strategies improve the bioactivity of analogs while retaining the core naphthalene-carbamate scaffold?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -Br, -CF3) to the naphthalene ring to enhance target affinity .
- Scaffold Hopping : Replace the phosphoryl group with sulfonamides or ureas for improved solubility .
- Pro-drug Design : Link the carbamate to self-immolative spacers for controlled release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
